2-Hydroxytetradecanoic acid
Overview
Description
2-Hydroxytetradecanoic acid, also known as 2-hydroxymyristic acid, is a long-chain fatty acid that is a derivative of myristic acid having a hydroxy substituent at C-2 . It is a natural product found in Brassica napus, Suberites massa, and Pseudosuberites .
Molecular Structure Analysis
The molecular formula of 2-Hydroxytetradecanoic acid is C14H28O3 . The IUPAC name is 2-hydroxytetradecanoic acid . The molecular weight is 244.37 g/mol .Physical And Chemical Properties Analysis
2-Hydroxytetradecanoic acid is a white powder that is soluble in DMSO (4 mg/mL with heating in a 70°C water bath) and water (5 mg/mL) .Scientific Research Applications
1. Crystal Structure Analysis
2-DL-Hydroxytetradecanoic acid has been studied for its crystal structure, revealing interesting properties. The acid forms hydrogen-bonded dimers with a unique orientation of molecules, where the hydroxyl group acts as a hydrogen donor to two weak hydrogen bonds. This finding is significant in understanding the molecular interactions and structural properties of such compounds (Dahlén, Lundén, & Pascher, 1976).
2. Role in Bacterial Lipopolysaccharides
L-2-Hydroxytetradecanoic acid has been identified as a minor yet characteristic constituent of lipid A in Salmonella lipopolysaccharides. Its presence in lipid A as an ester, and its restricted distribution in various bacterial genera, highlights its potential importance in bacterial studies and taxonomic classification (Bryn & Rietschel, 1978).
3. Antiviral and Antifungal Properties
Studies have demonstrated the antiviral activity of 2-Hydroxy fatty acids, including 2-hydroxytetradecanoic acid, against various viruses such as varicella-zoster virus, poliovirus, and HIV-1. These findings suggest potential applications in developing antiviral therapies (Harper et al., 1996). Additionally, 3-Hydroxytetradecanoic acid, a derivative, has shown antifungal activity against molds and yeasts, indicating its potential use in antifungal treatments (Sjögren et al., 2003).
4. Chemical Synthesis and Industrial Applications
There has been considerable research into the synthesis of 3-Hydroxytetradecanoic acid and its derivatives, suggesting industrial applications. Efficient synthesis methods have been developed, indicating potential large-scale production for various uses (Matsuyama & Ikunaka, 1999).
5. Biopolymer Development
ω-Hydroxytetradecanoic acid has been used to create biobased polymerizable surfactants, which are significant for the development of biodegradable and environmentally friendly materials. This application demonstrates the potential of 2-hydroxytetradecanoic acid in green chemistry and sustainable material science (Hu et al., 2014).
Safety And Hazards
When handling 2-Hydroxytetradecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-hydroxytetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZJYKOZGGEXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862974 | |
Record name | 2-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxymyristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxytetradecanoic acid | |
CAS RN |
2507-55-3 | |
Record name | 2-Hydroxytetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2507-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxymyristic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hydroxymyristic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxytetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxymyristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
51.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hydroxymyristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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